Cas no 222547-67-3 ((1-fluoronaphthalen-2-yl)boronic acid)
(1-fluoronaphthalen-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (1-fluoronaphthalen-2-yl)boronic Acid
- (1-fluoronaphthalen-2-yl)boronic acid
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- MDL: MFCD18412285
- Inchi: 1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H
- InChI Key: JVXMXAKEZZOHTN-UHFFFAOYSA-N
- SMILES: B(C1=CC=C2C(=C1F)C=CC=C2)(O)O
Experimental Properties
- Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.28 g/l) (25 º C),
(1-fluoronaphthalen-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A249000041-1g |
1-Fluoronaphthalene-2-boronic acid |
222547-67-3 | 98% | 1g |
$933.91 | 2023-09-02 | |
| Alichem | A249000041-10g |
1-Fluoronaphthalene-2-boronic acid |
222547-67-3 | 98% | 10g |
$4018.54 | 2023-09-02 | |
| TRC | F589948-10mg |
(1-fluoronaphthalen-2-yl)boronic Acid |
222547-67-3 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589948-50mg |
(1-fluoronaphthalen-2-yl)boronic Acid |
222547-67-3 | 50mg |
$ 250.00 | 2022-06-05 | ||
| TRC | F589948-100mg |
(1-fluoronaphthalen-2-yl)boronic Acid |
222547-67-3 | 100mg |
$ 365.00 | 2022-06-05 | ||
| A2B Chem LLC | AW41420-2.5g |
1-Fluoronaphthalene-2-boronic acid |
222547-67-3 | 85% | 2.5g |
$1410.00 | 2024-04-20 | |
| A2B Chem LLC | AW41420-5g |
1-Fluoronaphthalene-2-boronic acid |
222547-67-3 | 85% | 5g |
$2751.00 | 2024-04-20 | |
| abcr | AB606052-250mg |
1-Fluoronaphthalene-2-boronic acid; . |
222547-67-3 | 250mg |
€423.20 | 2025-04-19 | ||
| abcr | AB606052-500mg |
1-Fluoronaphthalene-2-boronic acid; . |
222547-67-3 | 500mg |
€582.80 | 2025-04-19 | ||
| abcr | AB606052-1g |
1-Fluoronaphthalene-2-boronic acid; . |
222547-67-3 | 1g |
€794.40 | 2025-04-19 |
(1-fluoronaphthalen-2-yl)boronic acid Suppliers
(1-fluoronaphthalen-2-yl)boronic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (1-fluoronaphthalen-2-yl)boronic acid
Introduction to (1-Fluoronaphthalen-2-yl)boronic Acid (CAS No. 222547-67-3)
(1-Fluoronaphthalen-2-yl)boronic acid, also known as fluorinated naphthyl boronic acid, is a versatile organic compound with the CAS registry number 222547-67-3. This compound has gained significant attention in the fields of organic synthesis, materials science, and drug discovery due to its unique chemical properties and structural features. The molecule consists of a naphthalene ring system substituted with a fluorine atom at position 1 and a boronic acid group at position 2. This combination makes it an ideal building block for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the construction of biaryl compounds.
The synthesis of (1-fluoronaphthalen-2-yl)boronic acid typically involves a multi-step process, starting from naphthalene derivatives. The introduction of the fluorine substituent is often achieved through electrophilic aromatic substitution or directed metallation strategies. The boronic acid group is then introduced via nucleophilic aromatic substitution or through the use of palladium-catalyzed coupling methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing reaction times and improving yields.
(1-Fluoronaphthalen-2-yl)boronic acid has found applications in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the electron-withdrawing fluorine substituent and the electron-rich boronic acid group, make it suitable for use in π-conjugated systems. Researchers have demonstrated that incorporating this compound into polymer frameworks can enhance charge transport properties, leading to improved device performance.
In the pharmaceutical industry, (1-fluoronaphthalen-2-yl)boronic acid serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various cross-coupling reactions allows for the construction of complex molecular architectures with potential therapeutic applications. For instance, derivatives of this compound have been explored as candidates for anticancer and antiviral agents. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising lead compound for drug development.
The use of (1-fluoronaphthalen-2-yl)boronic acid in click chemistry has also been reported, where it participates in [4+1] cycloaddition reactions to form fused ring systems. These reactions are highly efficient and provide access to structurally diverse compounds with potential applications in catalysis and materials science.
From an environmental perspective, researchers have investigated the biodegradation pathways of (1-fluoronaphthalen-2-yl)boronic acid to assess its potential impact on ecosystems. Studies suggest that under certain conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. This information is crucial for guiding safe handling practices and minimizing ecological risks associated with its use.
In conclusion, (1-fluoronaphthalen-2-yl)boronic acid (CAS No. 222547-67-3) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an essential tool in modern organic synthesis. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing science and technology is expected to grow significantly.
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